N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC15643031
Molecular Formula: C18H15Cl2N3OS2
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15Cl2N3OS2 |
|---|---|
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C18H15Cl2N3OS2/c19-10-5-6-12(20)13(7-10)23-15(24)8-25-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,23,24) |
| Standard InChI Key | JKJKDYBJWKEYIB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)Cl |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including cyclization and substitution reactions. The preparation might start with commercially available precursors and involve transformations such as nucleophilic substitution or electrophilic aromatic substitution.
textExample Synthesis Steps: 1. Formation of the benzothieno[2,3-d]pyrimidine core. 2. Introduction of the tetrahydro group. 3. Attachment of the sulfanyl group. 4. Coupling with the 2,5-dichlorophenyl group.
Biological Activities and Potential Applications
While specific biological data for N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is not available, compounds with similar structures have shown promise in various therapeutic areas:
-
Antimicrobial Activity: Some related compounds have demonstrated activity against bacterial and fungal pathogens .
-
Anticancer Activity: Certain benzothieno[2,3-d]pyrimidine derivatives have been explored for their anticancer properties, though specific data on this compound is lacking .
-
Anti-inflammatory Activity: Compounds with similar structural motifs have been investigated for their potential as anti-inflammatory agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume